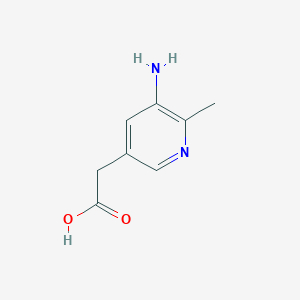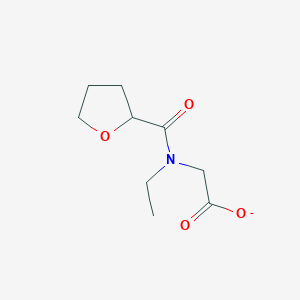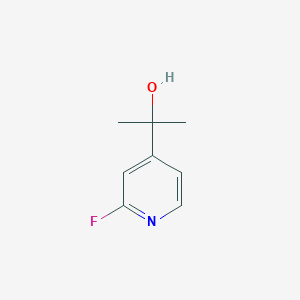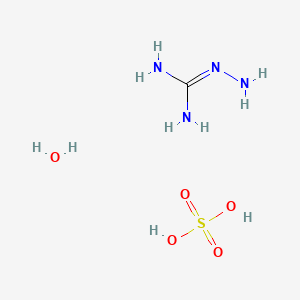
Pimagedine monosulfate monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of pimagedine monosulfate monohydrate typically involves the reaction of hydrazine with cyanamide, followed by the addition of sulfuric acid to form the monosulfate salt. The reaction conditions usually require controlled temperatures and pH levels to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity .
Analyse Chemischer Reaktionen
Pimagedine monosulfate monohydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. .
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound has been studied for its effects on biological systems, particularly its ability to inhibit the formation of advanced glycation end products.
Medicine: It has been investigated for its potential therapeutic effects in treating diabetic nephropathy and other conditions related to advanced glycation end products.
Industry: Pimagedine monosulfate monohydrate is used in the production of pharmaceuticals and other chemical products .
Wirkmechanismus
Pimagedine monosulfate monohydrate exerts its effects by inhibiting the formation of advanced glycation end products. It interacts with reactive carbonyl compounds like 3-deoxyglucosone, glyoxal, and methylglyoxal, converting them into less reactive heterocycles through a condensation reaction. This inhibition helps reduce the levels of glycosylated proteins, which are implicated in the progression of diabetic nephropathy. Additionally, it inhibits enzymes like diamine oxidase and nitric oxide synthase, further contributing to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Pimagedine monosulfate monohydrate is similar to other compounds like guanidine and aminoguanidine derivatives. its unique ability to inhibit advanced glycation end products and its specific interactions with reactive carbonyl compounds set it apart. Other similar compounds include:
Guanidine: A simpler compound with different biological activities.
Aminoguanidine: A closely related compound with similar but not identical effects.
Hydrazine derivatives: Compounds with varying degrees of reactivity and biological effects
Eigenschaften
CAS-Nummer |
540466-64-6 |
|---|---|
Molekularformel |
CH10N4O5S |
Molekulargewicht |
190.18 g/mol |
IUPAC-Name |
2-aminoguanidine;sulfuric acid;hydrate |
InChI |
InChI=1S/CH6N4.H2O4S.H2O/c2-1(3)5-4;1-5(2,3)4;/h4H2,(H4,2,3,5);(H2,1,2,3,4);1H2 |
InChI-Schlüssel |
CZZHJQQLODKQEU-UHFFFAOYSA-N |
Kanonische SMILES |
C(=NN)(N)N.O.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5H-Pyrano[2,3-d]pyrimidine](/img/structure/B13118067.png)
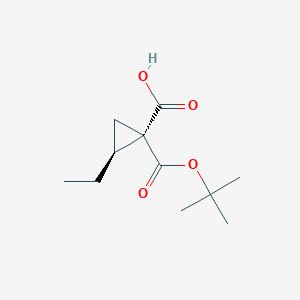
![1-(3-Chloro-1H-pyrazolo[3,4-c]pyridin-5-yl)ethanone](/img/structure/B13118083.png)
